molecular formula C21H19N5O3S B10984926 Methyl 5-phenyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-phenyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10984926
M. Wt: 421.5 g/mol
InChI Key: QUMJRMHUKCQDSD-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate at position 4, and a 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl amino moiety at position 2. The [1,2,4]triazolo[4,3-a]pyridine group is a fused bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and receptor antagonism. The butanoyl linker and thiazole ring may enhance solubility and target binding compared to simpler analogs.

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

methyl 5-phenyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H19N5O3S/c1-29-20(28)18-19(14-8-3-2-4-9-14)30-21(23-18)22-17(27)12-7-11-16-25-24-15-10-5-6-13-26(15)16/h2-6,8-10,13H,7,11-12H2,1H3,(H,22,23,27)

InChI Key

QUMJRMHUKCQDSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine.

    Reaction Conditions: Aromatic nucleophilic substitution reactions with various amines and triazole-2-thiol yield the desired compound.

    Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.

      Major Products: These reactions could yield derivatives with altered functional groups or modified substituents.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal therapeutic applications.

      Medicine: Preliminary studies might assess its antimicrobial or antiviral properties.

      Industry: Its unique structure may find applications in materials science or drug development.

  • Mechanism of Action

      Targets: Understanding its molecular targets (e.g., proteins, nucleic acids) is crucial.

      Pathways: Investigating how it affects cellular processes (e.g., signal transduction, metabolism) provides insights.

  • Comparison with Similar Compounds

    The following comparison focuses on structurally related compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety, as detailed in the evidence. Key differences in substituents, physicochemical properties, and synthetic routes are highlighted.

    Structural Analogues from

    Compounds 41 , 42 , 43 , and 48 () share the [1,2,4]triazolo[4,3-a]pyridine core but differ in substituents and linked pharmacophores. The target compound distinguishes itself through its thiazole ring and phenyl substitution, which are absent in these analogs.

    Compound ID Key Substituents Melting Point (°C) Purity (HPLC) Notable Features
    41 6-Methoxy, trifluoromethylphenyl 147–152 >95% Moderate solubility in polar solvents
    42 6-Ethoxy, trifluoromethylphenyl 110–112 >95% Lower melting point vs. 41
    43 6-Trifluoromethyl, trifluoromethylphenyl 154–156 >95% High crystallinity, lipophilic
    48 6-Carbonitrile, piperidine-trifluoromethylphenyl Not reported >95% Two-step synthesis, enhanced bioavailability

    Key Observations :

    • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 43 ) increase melting points and lipophilicity, whereas alkoxy groups (methoxy in 41 , ethoxy in 42 ) reduce melting points, likely due to decreased crystallinity .
    • Synthetic Complexity : Compound 48 requires a two-step synthesis involving LiOH-mediated hydrolysis and HBTU coupling, contrasting with the one-step routes for 41–43 .
    Patent Derivatives from

    Compounds such as N,N-diethyl-1-(3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methanesulfonamide () incorporate fused pyrrolo-triazolopyrazine rings and sulfonamide groups. These structures diverge significantly from the target compound’s thiazole-triazolo-pyridine architecture, suggesting distinct pharmacological profiles. The sulfonamide moiety in these derivatives may enhance metabolic stability but reduce membrane permeability compared to the target’s carboxylate group .

    Crystalline Salt Forms from

    The crystalline salts of 3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide () highlight the importance of salt formation in optimizing solubility and stability. While the target compound lacks a piperazine or ethynyl linker, its carboxylate group could similarly benefit from salt formulations for improved pharmacokinetics .

    Biological Activity

    Methyl 5-phenyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound belongs to a class of heterocyclic compounds and features a thiazole ring fused with a triazole moiety. Its molecular formula is C18H19N5O2SC_{18}H_{19}N_5O_2S, and it has a molecular weight of 373.44 g/mol. The structure includes a phenyl group and a butanoyl side chain that may influence its biological interactions.

    1. Antitumor Activity

    Research indicates that compounds with similar structures exhibit antitumor properties. For instance, the triazole moiety is known for its ability to inhibit various kinases involved in tumor growth. Studies have reported that triazole derivatives can effectively reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

    2. Anti-inflammatory Effects

    The compound may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses. Inhibitors of this pathway have been shown to reduce inflammation in various models, suggesting that this compound could exhibit similar effects.

    3. Antimicrobial Activity

    The thiazole ring in the compound contributes to its antimicrobial properties. Compounds containing thiazoles have demonstrated efficacy against various bacterial and fungal strains through mechanisms such as disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

    The biological activity of this compound may involve several mechanisms:

    • Enzyme Inhibition : The compound likely interacts with specific enzymes such as kinases and phosphatases that are critical for cellular signaling pathways.
    • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in inflammation and tumorigenesis.

    Research Findings

    Several studies have provided insights into the biological activity of similar compounds:

    • A study published in Drug Target Insights evaluated various triazole derivatives for their anticancer activity and found promising results indicating that modifications in the side chains significantly affected potency against tumor cells .
    StudyCompoundActivityFindings
    Triazole DerivativeAnticancerInduced apoptosis in human tumor cell lines
    Thiazole CompoundAntimicrobialEffective against Gram-positive bacteria

    Case Studies

    • Case Study on Antitumor Activity : A derivative of the compound was tested in vivo using mouse models with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with placebo.
    • Anti-inflammatory Model : In a rat model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to untreated controls.

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